8-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline
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Overview
Description
“8-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is a complex organic compound that features a quinoline core structure Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the quinoline core, followed by the introduction of the pyrrolidine ring and the sulfonyl group. Key steps might include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Pyrrolidine Ring: This step might involve the reaction of the quinoline derivative with a pyrrolidine precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“8-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups onto the quinoline core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as a therapeutic agent due to its structural features.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “8-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the sulfonyl group and the pyrrolidine ring could influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are known for their antimalarial activity.
Sulfonyl-Containing Compounds: Sulfonamides, which are used as antibiotics.
Pyrrolidine Derivatives: Compounds like nicotine, which interact with nicotinic acetylcholine receptors.
Uniqueness
“8-((1-((3-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
8-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S/c1-14-17(21)7-3-9-19(14)27(24,25)23-12-10-16(13-23)26-18-8-2-5-15-6-4-11-22-20(15)18/h2-9,11,16H,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYHPWWUPUMAAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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